molecular formula C32H36N2O6S B10830325 Inx-SM-6

Inx-SM-6

Cat. No.: B10830325
M. Wt: 576.7 g/mol
InChI Key: NJJMSRHGOQXBCC-CIIJGLHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of INX-SM-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, the compound is typically prepared in a laboratory setting using standard organic synthesis techniques . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

INX-SM-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

INX-SM-6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of INX-SM-6 involves its ability to inhibit the production of interleukin-1 beta in human peripheral blood mononuclear cells. This inhibition is achieved through the compound’s interaction with specific molecular targets and pathways involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but it is believed that this compound modulates key signaling molecules and transcription factors involved in the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

INX-SM-6 can be compared with other similar compounds, such as INX-SM-3 and various glucocorticoid receptor modulators. These compounds share some structural similarities and functional properties but differ in their specific molecular targets and mechanisms of action. For example:

This compound is unique in its specific targeting and delivery capabilities, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C32H36N2O6S

Molecular Weight

576.7 g/mol

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[2-[(3-aminophenyl)methyl]-1,3-thiazol-5-yl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29+,30-,31-,32+/m0/s1

InChI Key

NJJMSRHGOQXBCC-CIIJGLHGSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O

Origin of Product

United States

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